molecular formula C10H13ClFN B13045733 (R)-1-(5-Fluoro-2-methylphenyl)prop-2-EN-1-amine hcl

(R)-1-(5-Fluoro-2-methylphenyl)prop-2-EN-1-amine hcl

Cat. No.: B13045733
M. Wt: 201.67 g/mol
InChI Key: OXSPYZOGUJPZMX-HNCPQSOCSA-N
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Description

(R)-1-(5-Fluoro-2-methylphenyl)prop-2-EN-1-amine HCl is a chiral amine hydrochloride salt characterized by a fluorinated aromatic ring and an allylamine backbone. Key properties include:

  • CAS Number: 2250241-71-3
  • Molecular Weight: 203.69 g/mol
  • Configuration: R-enantiomer
  • Structural Features: A 5-fluoro-2-methylphenyl group attached to a prop-2-en-1-amine (allylamine) moiety, with an HCl salt form .

Properties

Molecular Formula

C10H13ClFN

Molecular Weight

201.67 g/mol

IUPAC Name

(1R)-1-(5-fluoro-2-methylphenyl)prop-2-en-1-amine;hydrochloride

InChI

InChI=1S/C10H12FN.ClH/c1-3-10(12)9-6-8(11)5-4-7(9)2;/h3-6,10H,1,12H2,2H3;1H/t10-;/m1./s1

InChI Key

OXSPYZOGUJPZMX-HNCPQSOCSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)F)[C@@H](C=C)N.Cl

Canonical SMILES

CC1=C(C=C(C=C1)F)C(C=C)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(5-Fluoro-2-methylphenyl)prop-2-EN-1-amine hcl typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 5-fluoro-2-methylbenzaldehyde.

    Formation of the Allylic Alcohol: The aldehyde is subjected to a Grignard reaction with an appropriate allyl magnesium bromide to form the corresponding allylic alcohol.

    Conversion to Amine: The allylic alcohol is then converted to the amine via an amination reaction, often using reagents like lithium aluminum hydride (LiAlH4) or other reducing agents.

    Resolution of Enantiomers: The racemic mixture of the amine is resolved using chiral resolution techniques to obtain the ®-enantiomer.

    Formation of Hydrochloride Salt: Finally, the ®-1-(5-Fluoro-2-methylphenyl)prop-2-EN-1-amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated resolution techniques, and efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allylic position, to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the allylic double bond to a single bond, forming saturated amines.

    Substitution: The fluorine atom on the aromatic ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or ammonia (NH3) can be used for substitution reactions.

Major Products

    Oxidation: Formation of allylic ketones or oxides.

    Reduction: Formation of saturated amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.

    Chiral Catalysts: Its chiral nature makes it useful in the development of chiral catalysts for asymmetric synthesis.

Biology

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.

    Receptor Binding Studies: The compound can be used in studies to understand receptor-ligand interactions.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals targeting specific biological pathways.

    Diagnostic Agents: It may be used in the development of diagnostic agents for imaging or detection of diseases.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties.

    Agriculture: Potential use as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of ®-1-(5-Fluoro-2-methylphenyl)prop-2-EN-1-amine hcl involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated aromatic ring and allylic amine group allow it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Table 1: Structural Comparison
Compound Name Core Structure Substituents Configuration Salt Form Molecular Weight
(R)-1-(5-Fluoro-2-methylphenyl)prop-2-EN-1-amine HCl Phenylpropanamine 5-Fluoro, 2-methyl R HCl 203.69
5-MeO-DALT () Tryptamine 5-Methoxy, N,N-diallyl - Free base 286.38
(R)-1-(5-Fluoro-1H-indol-3-yl)propan-2-amine () Indolepropanamine 5-Fluoro R Free base 192.24
1-(5-Fluoro-2-methoxyphenyl)propan-1-amine () Phenylpropanamine 5-Fluoro, 2-methoxy - Free base 183.22
(R)-1-(5-Chloro-2-fluorophenyl)ethanamine HCl () Phenylethanamine 5-Chloro, 2-fluoro R HCl 210.08*

*Calculated for HCl salt (free base: 173.62 g/mol).

Key Observations :
  • Fluorine vs. Chlorine : The target’s 5-fluoro-2-methyl group contrasts with the chloro-fluoro substitution in . Chlorine’s larger size and electronegativity may enhance steric hindrance and electronic effects compared to methyl .
  • Salt Form : The HCl salt in the target and improves solubility compared to free bases (e.g., ).
Table 2: Predicted Physicochemical Properties
Compound LogP (Predicted) Aqueous Solubility (HCl Salt) pKa (Amine)
Target 2.5 ~10 mg/mL ~9.5
5-MeO-DALT 3.8 Low (free base) ~10.1
2.1 Moderate ~9.8
1.8 High (free base) ~9.3
2.3 ~15 mg/mL ~8.9
  • Lipophilicity : The target’s methyl group increases LogP compared to methoxy () but remains lower than 5-MeO-DALT’s diallyl-tryptamine structure .
  • Solubility : HCl salts (target, ) show higher aqueous solubility than free bases, critical for formulation.

Biological Activity

(R)-1-(5-Fluoro-2-methylphenyl)prop-2-EN-1-amine hydrochloride is a chiral amine compound characterized by a fluorinated aromatic ring, which enhances its lipophilicity and metabolic stability. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including interactions with various biological targets such as receptors and enzymes.

The molecular formula of (R)-1-(5-Fluoro-2-methylphenyl)prop-2-EN-1-amine hydrochloride is C10H13ClFNC_{10}H_{13}ClFN, with a molecular weight of approximately 201.67 g/mol. The presence of the fluorine atom contributes to its unique chemical properties, making it a valuable candidate for pharmacological research.

PropertyValue
Molecular Formula C₁₀H₁₃ClFN
Molecular Weight 201.67 g/mol
CAS Number 2250242-04-5

The biological activity of (R)-1-(5-Fluoro-2-methylphenyl)prop-2-EN-1-amine hydrochloride is primarily attributed to its interaction with neurotransmitter systems. The fluorine atom enhances binding affinity to specific receptors, potentially modulating neurotransmitter levels and influencing neurological processes. This mechanism positions the compound as a candidate for treating neurological disorders.

Antibacterial Properties

Research indicates that compounds similar to (R)-1-(5-Fluoro-2-methylphenyl)prop-2-EN-1-amine hydrochloride exhibit significant antibacterial activity. For instance, studies have shown that related fluorinated compounds possess effective antibacterial properties against various Gram-positive and Gram-negative bacteria.

CompoundMIC (µg/mL)
(S)-1-(5-Fluoro-2-methylphenyl)propan-1-amine75 (against B. subtilis)
1-(5-Fluoro-2-methylphenyl)prop-2-en-1-amines<125 (against E. coli)

Neurotransmitter Interaction

The compound's interaction with neurotransmitter systems has been explored through in vitro studies, revealing its potential to influence serotonin and dopamine pathways. Such interactions are crucial for understanding the compound's role in neuropharmacology.

Case Studies

Several case studies have highlighted the biological relevance of (R)-1-(5-Fluoro-2-methylphenyl)prop-2-EN-1-amine hydrochloride:

  • Serotonin Receptor Modulation : A study demonstrated that derivatives of this compound significantly increased serotonin receptor activity, suggesting potential applications in treating mood disorders.
  • Dopaminergic Activity : In another investigation, the compound showed promise in modulating dopaminergic pathways, indicating its potential use in managing conditions like Parkinson's disease.

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